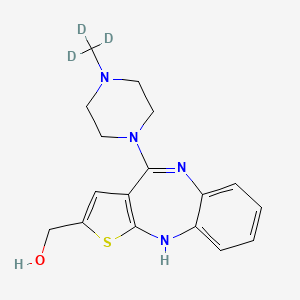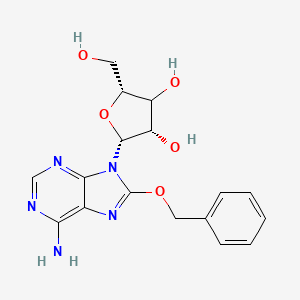
D-Ribose-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Ribose-d5 is a deuterium-labeled form of D-Ribose, a naturally occurring pentose sugar. This compound is widely used in scientific research due to its unique properties, particularly in metabolic studies and as a tracer in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Ribose-d5 is synthesized through the deuteration of D-Ribose. The process involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of D-Ribose, which is then subjected to deuteration .
Analyse Des Réactions Chimiques
Types of Reactions
D-Ribose-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ribonic acid.
Reduction: It can be reduced to form ribitol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various catalysts and solvents are used depending on the desired substitution
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various substituted ribose derivatives
Applications De Recherche Scientifique
D-Ribose-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying the role of ribose in cellular processes and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Used in the production of nucleotides and other biochemical compounds .
Mécanisme D'action
D-Ribose-d5 exerts its effects primarily through its role in the synthesis of adenosine triphosphate (ATP). It is phosphorylated to form ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and nucleic acids. Additionally, this compound activates adenosine monophosphate-activated protein kinase (AMPK), which plays a key role in cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Ribose: The non-deuterated form of D-Ribose.
Deoxyribose: A structural analog of D-Ribose, found in DNA.
Arabinose: An epimer of ribose at the 2’ carbon.
Uniqueness
D-Ribose-d5 is unique due to its deuterium labeling, which makes it an excellent tracer in metabolic studies. The presence of deuterium atoms allows for precise tracking of biochemical processes without altering the compound’s natural behavior .
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
155.16 g/mol |
Nom IUPAC |
(2R,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2,3D,4D,5D |
Clé InChI |
PYMYPHUHKUWMLA-GMNJSXRBSA-N |
SMILES isomérique |
[2H][C@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


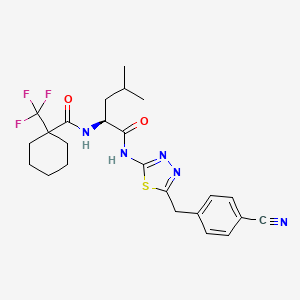
![(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrobromide](/img/structure/B12390372.png)
![1-[(2R,3S,5R)-5-ethyl-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390373.png)
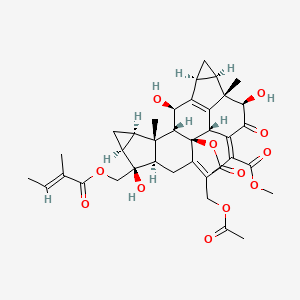
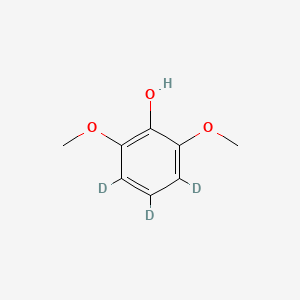

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(trideuteriomethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12390415.png)
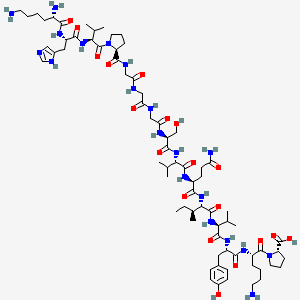

![N-Nitroso-3-azabicyclo[3.3.0]octane-d4](/img/structure/B12390429.png)
